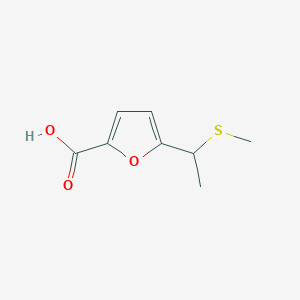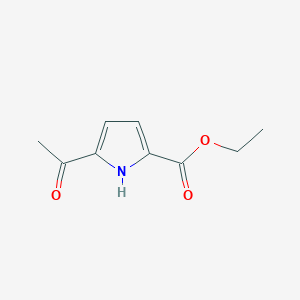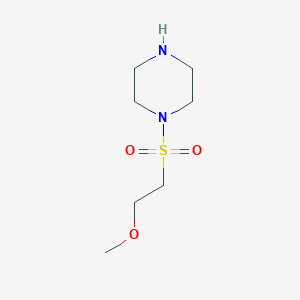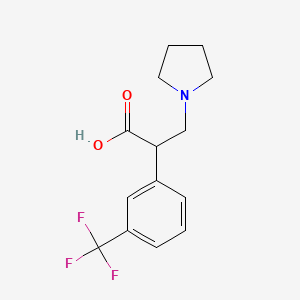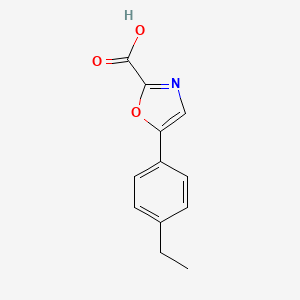
5-(4-Ethylphenyl)oxazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-エチルフェニル)オキサゾール-2-カルボン酸は、オキサゾールファミリーに属する複素環式化合物です。オキサゾールは、1つの酸素原子と1つの窒素原子を含む5員環芳香族環です。
準備方法
合成経路と反応条件
5-(4-エチルフェニル)オキサゾール-2-カルボン酸の合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、塩基の存在下で4-エチルベンゾイルクロリドとグリシンを反応させ、続いて環化させてオキサゾール環を形成することです。 反応条件には、多くの場合、ジクロロメタンなどの溶媒とトリエチルアミンなどの触媒の使用が含まれます .
工業生産方法
この化合物の工業生産方法は、同様の合成経路を採用する可能性がありますが、大規模生産用に最適化されています。これには、一貫した品質と収量を確保するために、連続フロー反応器と自動システムの使用が含まれます。
化学反応の分析
反応の種類
5-(4-エチルフェニル)オキサゾール-2-カルボン酸は、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてオキサゾール-2,5-ジカルボン酸を形成することができます。
還元: 還元反応により、オキサゾール環をより飽和した構造に変換できます。
置換: 求電子置換反応と求核置換反応は、芳香環とオキサゾール環で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が、さまざまな条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、置換オキサゾール、還元されたオキサゾール誘導体、および酸化されたカルボン酸が含まれます。
科学研究での用途
5-(4-エチルフェニル)オキサゾール-2-カルボン酸は、いくつかの科学研究での用途があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用を含む潜在的な生物学的活性について研究されています.
医学: 医薬品中間体としての可能性を探るための研究が進行中です。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
5-(4-Ethylphenyl)oxazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
5-(4-エチルフェニル)オキサゾール-2-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。オキサゾール環は、酵素や受容体と相互作用し、その活性を調節することができます。 カルボン酸基は、生体分子と水素結合を形成することができ、結合親和性を高めます .
類似化合物の比較
類似化合物
- 5-フェニル-オキサゾール-2-カルボン酸
- 5-(4-メチルフェニル)オキサゾール-2-カルボン酸
- 5-(4-クロロフェニル)オキサゾール-2-カルボン酸
独自性
5-(4-エチルフェニル)オキサゾール-2-カルボン酸は、エチル基の存在により、化学反応性と生物学的活性を影響を与える可能性があります。 これは、フェニル環に異なる置換基を持つ可能性のある他の類似化合物とは異なります .
類似化合物との比較
Similar Compounds
- 5-Phenyl-oxazole-2-carboxylic acid
- 5-(4-Methylphenyl)oxazole-2-carboxylic acid
- 5-(4-Chlorophenyl)oxazole-2-carboxylic acid
Uniqueness
5-(4-Ethylphenyl)oxazole-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
5-(4-ethylphenyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-8-3-5-9(6-4-8)10-7-13-11(16-10)12(14)15/h3-7H,2H2,1H3,(H,14,15) |
InChIキー |
AQKGDKYBSSDKOF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808917.png)
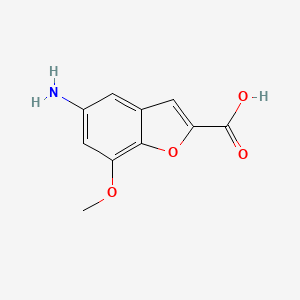

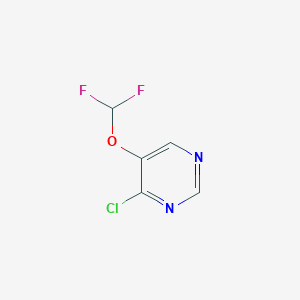
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide](/img/structure/B11808941.png)
